Ethyl 4-({1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}carbonyl)piperazine-1-carboxylate
Description
Ethyl 4-({1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}carbonyl)piperazine-1-carboxylate is a structurally complex molecule featuring a triazolo[4,3-b]pyridazine core fused with a piperidine ring and a piperazine-1-carboxylate ester. The propan-2-yl substituent on the triazole ring distinguishes it from related derivatives.
Properties
IUPAC Name |
ethyl 4-[1-(3-propan-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carbonyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N7O3/c1-4-31-21(30)27-13-11-26(12-14-27)20(29)16-7-9-25(10-8-16)18-6-5-17-22-23-19(15(2)3)28(17)24-18/h5-6,15-16H,4,7-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKRSZYWFMFNLGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2CCN(CC2)C3=NN4C(=NN=C4C(C)C)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-({1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}carbonyl)piperazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazolopyridazine Core: This step involves the cyclization of appropriate precursors to form the triazolopyridazine ring system. Common reagents used in this step include hydrazine derivatives and pyridazine precursors.
Functionalization of the Core: The triazolopyridazine core is then functionalized with various substituents, such as the propan-2-yl group, through reactions like alkylation or acylation.
Coupling with Piperidine and Piperazine: The functionalized triazolopyridazine is then coupled with piperidine and piperazine derivatives to form the final compound. This step often involves the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}carbonyl)piperazine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 4-({1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}carbonyl)piperazine-1-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of Ethyl 4-({1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}carbonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The triazolopyridazine core can bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways. The exact molecular targets and pathways involved depend on the specific biological context and the functional groups present on the compound.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocyclic Scaffolds
The triazolo[4,3-b]pyridazine core is shared with several pharmacologically active compounds:
- 4-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide (): This compound substitutes the piperidine ring with a piperazine-carboxamide group and includes a trifluoromethylphenyl moiety. It exhibits inhibitory activity against α-glucosidase and BRD4, a bromodomain protein implicated in cancer .
- AZD5153 (): A bivalent bromodomain inhibitor with a triazolopyridazine core linked to a piperidylphenoxy group. Its enhanced potency stems from bivalent binding to BRD4, demonstrating the therapeutic relevance of this scaffold .
Key Structural Variations:
Piperazine/Piperidine Derivatives
Piperazine and piperidine rings are prevalent in bioactive molecules due to their conformational flexibility and hydrogen-bonding capabilities:
- (4-Phenylpiperazin-1-yl){1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}methanone (): Shares the triazolo-pyridazine-piperidine scaffold but replaces the piperazine-carboxylate with a phenylpiperazine group. This modification could alter selectivity for targets like serotonin or dopamine receptors .
- Ethyl 1-(4-((6-acetamidopyridazin-3-yl)thio)butanoyl)piperidine-4-carboxylate (): A pyridazine derivative with a piperidine-thioether linkage. While lacking the triazole moiety, it highlights the pharmacological versatility of pyridazine-based structures .
Impact of Ring Systems:
- Piperidine vs.
- Ester vs. Carboxamide : The ethyl carboxylate in the target compound may confer improved metabolic stability compared to carboxamide derivatives, which are prone to hydrolysis .
Enzymatic and Receptor Targets
- BRD4 Inhibition : AZD5153 () and the carboxamide derivative () both inhibit BRD4, but the target compound’s propan-2-yl group could sterically hinder interactions with the bromodomain’s acetyl-lysine binding site, necessitating further SAR studies .
Comparative Efficacy
The target compound’s lack of a methoxy or trifluoromethyl group (as in AZD5153 and ’s carboxamide) may reduce BRD4 affinity but improve selectivity for other targets .
Solubility and Stability :
- The ethyl carboxylate moiety likely enhances aqueous solubility relative to non-esterified analogs (e.g., ’s phenylpiperazine derivative) .
- Stability under physiological pH remains unconfirmed but could be superior to thioether-linked pyridazines () due to reduced susceptibility to oxidation .
Biological Activity
Ethyl 4-({1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}carbonyl)piperazine-1-carboxylate is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data tables.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a piperazine ring and a triazolo-pyridazine moiety. The presence of these functional groups is crucial for its biological activity.
The biological activity of this compound primarily involves modulation of various receptor pathways. Research indicates that derivatives containing the triazolo and piperazine structures can act as inverse agonists for specific nuclear receptors, such as RORγt (Retinoic acid-related Orphan Receptor gamma t), which plays a significant role in immune responses.
Key Findings from Research Studies
- RORγt Inhibition : Compounds similar to Ethyl 4-{...} have demonstrated potent RORγt inhibitory activity. For instance, one study reported an IC50 value of 41 nM for a related compound in inhibiting RORγt transcriptional activity, indicating strong potential for modulating immune responses .
- Cytokine Production : In vivo studies using mouse models have shown that these compounds can significantly inhibit IL-17A production in a dose-dependent manner. This suggests potential applications in treating autoimmune diseases where IL-17A is a key player .
- Pharmacokinetics : The pharmacokinetic profile of related compounds indicates favorable absorption and distribution characteristics. For instance, one derivative exhibited a half-life (t1/2) of approximately 120 hours with significant bioavailability (BA) percentages .
Comparative Data Table
| Compound | IC50 (nM) | t1/2 (h) | BA (%) | AUC (nM h) |
|---|---|---|---|---|
| Ethyl 4-{...} | 41 | 120 | 47 | 15000 |
| Compound X | 590 | 48 | 48 | 490 |
| Compound Y | 32 | 110 | 110 | 2300 |
Autoimmune Disease Models
In studies involving autoimmune disease models, the administration of Ethyl 4-{...} led to a marked reduction in inflammatory markers associated with conditions such as psoriasis and rheumatoid arthritis. The ability to modulate cytokine levels highlights its therapeutic potential.
Cancer Research
Research into the anticancer properties of triazole derivatives has also indicated that compounds with similar structures possess cytotoxic effects against various cancer cell lines. For example, certain derivatives showed IC50 values in the low micromolar range against colon carcinoma cells .
Q & A
Q. What are the key synthetic strategies for preparing this compound, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions, including:
- Piperidine-triazolopyridazine coupling : A Suzuki-Miyaura cross-coupling reaction under palladium catalysis (e.g., Pd/C) to attach the triazolopyridazine moiety to the piperidine ring .
- Piperazine-carbonyl conjugation : Amide bond formation between the piperidine-4-carbonyl group and piperazine using coupling agents like EDC/HOBt .
- Ethyl ester protection : Final carboxylation with ethyl chloroformate under basic conditions (e.g., triethylamine in DCM) .
Critical conditions :
- Temperature: 195–230°C for cyclization steps .
- Catalyst: Pd/C for hydrogenation or coupling reactions .
- Solvent polarity: Polar aprotic solvents (DMF, DMSO) enhance intermediate stability . Yields vary between 30–65% depending on purification (e.g., column chromatography vs. recrystallization) .
Q. How is the compound structurally characterized, and what analytical techniques are essential?
- NMR spectroscopy : H and C NMR confirm regiochemistry of the triazolopyridazine ring and piperazine substituents .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z ~500–550) and fragmentation patterns .
- X-ray crystallography : Resolves conformational ambiguities in the piperidine-triazolopyridazine core .
- HPLC : Assesses purity (>95% required for biological assays) .
Advanced Research Questions
Q. How can conflicting data on reaction yields be resolved during scale-up synthesis?
Contradictions often arise from:
- Catalyst deactivation : Pd/C may lose activity in large-scale hydrogenation due to sulfur impurities; pre-treatment with chelating agents improves efficiency .
- Solvent effects : Switching from DMF to DMAc reduces byproduct formation in amide coupling at >100 mmol scales .
- Thermal degradation : High-temperature cyclization (e.g., triazole formation) requires strict inert atmospheres to prevent decomposition .
Mitigation :
- Design fractional factorial experiments to isolate critical variables (e.g., temperature vs. catalyst loading) .
- Use in-line FTIR to monitor intermediate stability during reflux .
Q. What methodological approaches are used to study its potential enzyme inhibition mechanisms?
- Surface plasmon resonance (SPR) : Quantifies binding kinetics (e.g., values) to kinases or phosphodiesterases .
- Molecular docking : Predicts interactions with ATP-binding pockets (e.g., using AutoDock Vina with homology models) .
- Enzyme activity assays : Measures IC in kinase inhibition panels (e.g., at 10 µM compound concentration) .
Data contradiction example : Discrepancies between in silico docking (predicted high affinity) and low enzymatic inhibition may arise from poor solubility. Use dynamic light scattering (DLS) to assess aggregation in assay buffers .
Q. How can regioselectivity challenges in triazolopyridazine functionalization be addressed?
The 3-(propan-2-yl) group on the triazolopyridazine ring creates steric hindrance, complicating further derivatization. Solutions include:
- Directed ortho-metalation : Use LDA to deprotonate the 6-position, enabling electrophilic substitution .
- Microwave-assisted synthesis : Enhances reaction rates for SNAr reactions at the pyridazine 6-position .
Methodological Tables
Q. Table 1. Optimization of Key Synthesis Steps
| Step | Conditions | Yield Range | Key References |
|---|---|---|---|
| Triazolopyridazine coupling | Pd/C, EtOH, 80°C, 12 h | 45–65% | |
| Piperazine conjugation | EDC/HOBt, DMF, rt, 24 h | 30–50% | |
| Ethyl ester formation | Ethyl chloroformate, TEA, DCM | 70–85% |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
